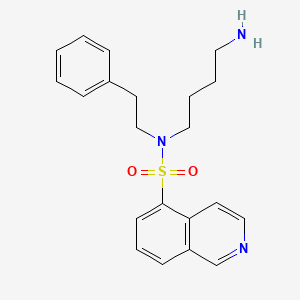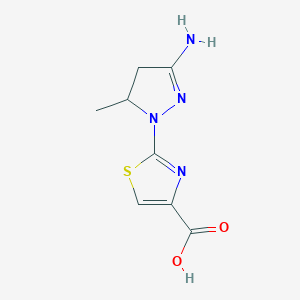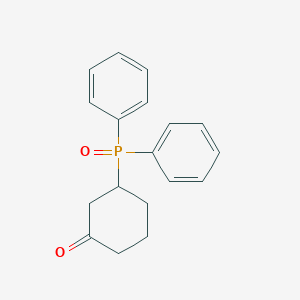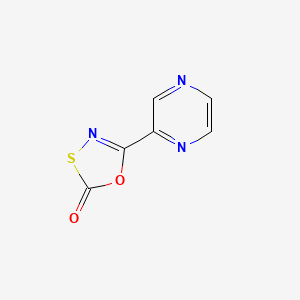
1,3,4-Oxathiazol-2-one, 5-pyrazinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxathiazol-2-one, 5-pyrazinyl- is a heterocyclic compound that belongs to the oxathiazolone family. These compounds are characterized by a five-membered ring containing oxygen, sulfur, and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The traditional synthetic route for 1,3,4-oxathiazol-2-one involves a 1,3-dipolar cycloaddition reaction. This process typically uses chlorocarbonylsulfenyl chloride and an amide as starting materials, which are heated together in an appropriate solvent such as toluene or chloroform . The reaction conditions may vary, including performing the reaction under an inert atmosphere, adding chlorocarbonylsulfenyl chloride drop-wise, and adjusting the ratio of reactants .
Industrial Production Methods
While specific industrial production methods for 1,3,4-oxathiazol-2-one, 5-pyrazinyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxathiazol-2-one, 5-pyrazinyl- undergoes various chemical reactions, including:
Thermal Decarboxylation: This reaction leads to the formation of nitrile sulfides, which can be trapped by 1,3-dipolar cycloaddition reactions to form stable heterocycles such as isothiazoles.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include electron-deficient dipolarophiles for trapping nitrile sulfides and various nucleophiles for substitution reactions. Reaction conditions typically involve heating and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include isothiazole derivatives and other heterocyclic compounds, depending on the nature of the substituents and reaction conditions .
Scientific Research Applications
1,3,4-Oxathiazol-2-one, 5-pyrazinyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,4-oxathiazol-2-one, 5-pyrazinyl- involves its ability to inhibit proteasomes. Proteasomes are responsible for degrading proteins and maintaining intracellular protein homeostasis. The compound acts as a suicide-substrate inhibitor, selectively targeting the proteasome’s active sites and preventing protein degradation . This inhibition disrupts cellular processes, leading to the accumulation of damaged proteins and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
1,4,2-Oxathiazol-5-one: Another isomer of oxathiazolone with similar structural features but different reactivity and applications.
5-Styryl-Oxathiazol-2-one: Known for its potential as an antitubercular agent due to its proteasome inhibition properties.
Uniqueness
1,3,4-Oxathiazol-2-one, 5-pyrazinyl- is unique due to its specific substitution pattern, which enhances its electronic properties and reactivity. This makes it particularly effective as a proteasome inhibitor and a versatile intermediate in organic synthesis .
Properties
CAS No. |
345631-84-7 |
|---|---|
Molecular Formula |
C6H3N3O2S |
Molecular Weight |
181.17 g/mol |
IUPAC Name |
5-pyrazin-2-yl-1,3,4-oxathiazol-2-one |
InChI |
InChI=1S/C6H3N3O2S/c10-6-11-5(9-12-6)4-3-7-1-2-8-4/h1-3H |
InChI Key |
MRKHBZRXPVADHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=NSC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate](/img/structure/B15210826.png)
![Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B15210834.png)


![5-[1-(4-Methylphenoxy)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B15210842.png)
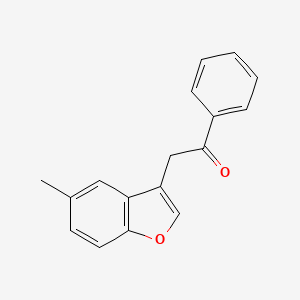
![Adenosine, N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]-](/img/structure/B15210850.png)
